molecular formula C24H17N3O7S2 B11670094 (5E)-3-benzyl-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-benzyl-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11670094
M. Wt: 523.5 g/mol
InChI Key: DZAYIGYAEZKYIF-WSDLNYQXSA-N
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Description

(5E)-3-BENZYL-5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzyl group, and a dinitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-BENZYL-5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the thiazolidinone ring. This can be achieved through the reaction of a thiourea derivative with a haloketone under basic conditions. The benzyl group is then introduced via a nucleophilic substitution reaction, followed by the addition of the dinitrophenoxy group through an electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-BENZYL-5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The benzyl and dinitrophenoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

(5E)-3-BENZYL-5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-BENZYL-5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-3-BENZYL-5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C24H17N3O7S2

Molecular Weight

523.5 g/mol

IUPAC Name

(5E)-3-benzyl-5-[[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H17N3O7S2/c1-33-21-11-16(12-22-23(28)25(24(35)36-22)14-15-5-3-2-4-6-15)7-9-20(21)34-19-10-8-17(26(29)30)13-18(19)27(31)32/h2-13H,14H2,1H3/b22-12+

InChI Key

DZAYIGYAEZKYIF-WSDLNYQXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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